molecular formula C20H23N5O4 B2969007 ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2969007
M. Wt: 397.4 g/mol
InChI Key: RDWHIKULCFKDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a tert-butyl group at the N1 position, a 4-oxo moiety on the pyrimidine ring, and an ethyl benzoate ester linked via an acetamido group.

Properties

IUPAC Name

ethyl 2-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-19(28)13-8-6-7-9-15(13)23-16(26)11-24-12-21-17-14(18(24)27)10-22-25(17)20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWHIKULCFKDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H24N4O3
  • Molecular Weight : 356.43 g/mol

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its established role in inhibiting various biological pathways, particularly those involved in cancer cell proliferation.

Antitumor Activity

Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor activity. A study evaluated several derivatives against different cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory effects on tumor cell growth.

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
1aHepG22.5
1dMCF-71.74
1eA5493.0
Ethyl derivativePC-3TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency against cancer cells .

The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of protein kinases, such as Src kinase. By blocking these kinases, the compounds interfere with signaling pathways that promote cell division and survival, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A study focused on the interaction of these compounds with common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain derivatives not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics like ampicillin and kanamycin.

Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl derivativeS. aureusTBD
Ethyl derivativeE. coliTBD

This dual action could be particularly beneficial in treating infections in immunocompromised patients, such as those undergoing cancer therapy .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of pyrazolo[3,4-d]pyrimidines. For instance, a recent investigation into a specific derivative demonstrated significant tumor shrinkage in animal models when combined with conventional chemotherapy agents. This suggests that this compound could enhance treatment outcomes for cancer patients.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The substituent at the N1 position significantly influences bioactivity and solubility:

Compound Name N1 Substituent Molecular Weight Key Features Application/Use Reference
Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate tert-butyl ~445.5 (estimated) High lipophilicity; potential metabolic stability Pharmaceutical intermediate (hypothesized)
Ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate 2,4-dimethylphenyl 445.5 Enhanced steric bulk; reduced solubility Research chemical
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate methyl 252.3 Lower molecular weight; simpler structure Unknown
4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide phenyl 387.4 Benzamide side chain; moderate lipophilicity Experimental candidate

Key Findings :

  • tert-butyl substituents (as in the target compound) improve metabolic stability but may reduce aqueous solubility compared to smaller groups like methyl .

Side Chain Modifications

The acetamido-benzoate side chain distinguishes the target compound from analogs:

Compound Name Side Chain Structure Impact on Properties Reference
This compound Ethyl benzoate linked via acetamido Enhances oral bioavailability due to ester hydrolysis; facilitates hydrogen bonding
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide Ethoxyacetamide Increased flexibility; may alter pharmacokinetics
Pyrazophos (pesticide) Diethoxyphosphinothioyl ester Introduces pesticidal activity; high reactivity

Key Findings :

  • Ethyl benzoate esters (target compound) are more hydrolytically stable than methyl esters, improving oral bioavailability .
  • Phosphorothioate groups (e.g., in pyrazophos) confer pesticidal activity but are absent in pharmaceutical-focused analogs .

Fluorinated Derivatives

Fluorine substitution is common in analogs for enhanced binding and stability:

Compound Name Fluorine Position Molecular Weight Notable Property Reference
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative (Example 75) Fluorophenyl and chromenone ~615.7 Improved target affinity; metabolic resistance
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-fluoro-2-hydroxyphenyl Not reported Enhanced solubility via hydroxyl group

Key Findings :

  • Fluorine atoms increase electronegativity and binding affinity to hydrophobic pockets in enzymes or receptors .
  • Hydroxyl groups (e.g., in ) counterbalance lipophilicity, improving solubility .

Q & A

Q. What are the limitations of using X-ray crystallography for structural elucidation of this compound, and how are they mitigated?

  • Limitations : Low crystal quality due to flexible ester groups or solvent inclusion.
  • Solutions : Co-crystallization with heavy atoms (e.g., bromine derivatives) or cryogenic data collection improves resolution (<0.8 Å) .

Tables for Key Data

Table 1 : Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+^+572.18278233.8
[M+Na]+^+594.16472245.8
[M-H]^-570.16822240.0

Table 2 : Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)
DMF36.785
THF7.562
Acetone20.773

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.